molecular formula C8H8N4 B13685123 5-Hydrazinyl-1,6-naphthyridine

5-Hydrazinyl-1,6-naphthyridine

Cat. No.: B13685123
M. Wt: 160.18 g/mol
InChI Key: MKPLBBUGHQAIFJ-UHFFFAOYSA-N
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Description

5-Hydrazinyl-1,6-naphthyridine is a nitrogen-containing heterocyclic compound that belongs to the naphthyridine family Naphthyridines are known for their diverse biological activities and are widely used in medicinal chemistry The structure of this compound consists of a naphthyridine core with a hydrazinyl group attached at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Hydrazinyl-1,6-naphthyridine typically involves the reaction of 1,6-naphthyridine with hydrazine hydrate. One common method includes the following steps:

    Starting Material: 1,6-naphthyridine.

    Reagent: Hydrazine hydrate.

    Reaction Conditions: The reaction is usually carried out in a solvent such as ethanol or methanol, under reflux conditions for several hours.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger reaction vessels, and ensuring proper safety measures due to the reactive nature of hydrazine.

Chemical Reactions Analysis

Types of Reactions

5-Hydrazinyl-1,6-naphthyridine undergoes various chemical reactions, including:

    Oxidation: The hydrazinyl group can be oxidized to form corresponding azo or azoxy derivatives.

    Reduction: The compound can be reduced to form hydrazones or amines.

    Substitution: The hydrazinyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions.

Major Products Formed

    Oxidation: Azo or azoxy derivatives.

    Reduction: Hydrazones or amines.

    Substitution: Substituted naphthyridine derivatives.

Scientific Research Applications

5-Hydrazinyl-1,6-naphthyridine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its pharmacological properties, including anti-inflammatory and antioxidant activities.

    Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of 5-Hydrazinyl-1,6-naphthyridine involves its interaction with various molecular targets. The hydrazinyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. This compound can also generate reactive oxygen species (ROS) through redox reactions, contributing to its antimicrobial and anticancer effects.

Comparison with Similar Compounds

Similar Compounds

    1,6-Naphthyridine: The parent compound without the hydrazinyl group.

    2,7-Naphthyridine: Another isomer with nitrogen atoms at different positions.

    1,8-Naphthyridine: Known for its use in medicinal chemistry and material science.

Uniqueness

5-Hydrazinyl-1,6-naphthyridine is unique due to the presence of the hydrazinyl group, which imparts distinct chemical reactivity and biological activity. This functional group allows for a wide range of chemical modifications and interactions with biological targets, making it a versatile compound in research and industrial applications.

Properties

Molecular Formula

C8H8N4

Molecular Weight

160.18 g/mol

IUPAC Name

1,6-naphthyridin-5-ylhydrazine

InChI

InChI=1S/C8H8N4/c9-12-8-6-2-1-4-10-7(6)3-5-11-8/h1-5H,9H2,(H,11,12)

InChI Key

MKPLBBUGHQAIFJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CN=C2NN)N=C1

Origin of Product

United States

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